4,5,6,7-Tetrahydro-1-benzofuran
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Overview
Description
4,5,6,7-Tetrahydro-1-benzofuran is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring. This particular compound is characterized by the presence of a partially saturated benzene ring, which distinguishes it from other benzofurans. It has a molecular formula of C8H10O and is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydro-1-benzofuran typically involves the cyclization of appropriate precursors. One common method involves the reaction of resorcinol with potassium hydroxide in methanol, followed by hydrogenation in the presence of active nickel to form potassium 3-ketocyclohex-1-enolate. This intermediate is then cyclized with ethyl bromopyruvate under alkaline conditions and subsequently acidified to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydro-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-oxo-4,5,6,7-tetrahydro-1-benzofuran.
Reduction: Reduction reactions can further saturate the benzene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are frequently used.
Major Products: The major products formed from these reactions include various substituted benzofurans, which can exhibit different biological and chemical properties .
Scientific Research Applications
4,5,6,7-Tetrahydro-1-benzofuran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrahydro-1-benzofuran involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the benzofuran ring .
Comparison with Similar Compounds
Benzofuran: The parent compound with a fully unsaturated benzene ring.
Dibenzofuran: An analog with an additional fused benzene ring.
Furan: An analog without the fused benzene ring.
Indole: An analog with a nitrogen atom instead of oxygen.
Benzothiophene: An analog with a sulfur atom instead of oxygen
Uniqueness: 4,5,6,7-Tetrahydro-1-benzofuran is unique due to its partially saturated benzene ring, which imparts different chemical reactivity and biological activity compared to fully aromatic benzofurans
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-2-4-8-7(3-1)5-6-9-8/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVAGNVTZICLNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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